molecular formula C12H26O2 B1265885 1,1-Dibutoxybutane CAS No. 5921-80-2

1,1-Dibutoxybutane

Cat. No.: B1265885
CAS No.: 5921-80-2
M. Wt: 202.33 g/mol
InChI Key: WQRBJFZKPWPIJD-UHFFFAOYSA-N
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Description

1,1-Dibutoxybutane is an organic compound with the chemical formula C12H26O2. It is also known as butyraldehyde dibutyl acetal and lageracetal. This compound is a colorless liquid with a peculiar smell of rubber. It has good solubility in alcohol and ether but is almost insoluble in water .

Biochemical Analysis

Biochemical Properties

1,1-Dibutoxybutane plays a significant role in biochemical reactions, particularly in the context of organic synthesis and enzymatic interactions. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, this compound can act as a substrate for certain oxidoreductases, leading to the formation of intermediate compounds that participate in further biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and energy production . Additionally, it can affect cell signaling pathways by interacting with membrane-bound receptors and intracellular signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where specific dosages result in distinct biochemical responses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can undergo oxidation and reduction reactions, leading to the formation of intermediate compounds that participate in further metabolic processes . These interactions can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to various cellular compartments, where it interacts with biomolecules and exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may accumulate in the mitochondria, where it influences mitochondrial function and energy production . Additionally, it can localize to the endoplasmic reticulum, affecting protein synthesis and folding processes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutoxybutane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butyraldehyde and butanol.

    Hydrolysis: It can be hydrolyzed to yield butyraldehyde and butanol.

    Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Butyraldehyde and butanol.

    Hydrolysis: Butyraldehyde and butanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1,1-Dibutoxybutane has several applications in scientific research and industry:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: It is used in the preparation of various biological reagents and as a solvent in biochemical reactions.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used as a solvent component in fragrances and coatings.

Comparison with Similar Compounds

Similar Compounds

    Butyraldehyde Dibutyl Acetal: Similar in structure and properties.

    Lageracetal: Another name for 1,1-dibutoxybutane.

    Butanal Dibutyl Acetal: Similar in structure but with different reactivity.

Uniqueness

This compound is unique due to its specific structure, which allows it to act as both a solvent and a reactant in various chemical reactions. Its ability to undergo hydrolysis and oxidation makes it versatile in organic synthesis and industrial applications.

Properties

IUPAC Name

1,1-dibutoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-4-7-10-13-12(9-6-3)14-11-8-5-2/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRBJFZKPWPIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(CCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207957
Record name 1,1-Dibutoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5921-80-2
Record name 1,1-Dibutoxybutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dibutoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyraldehyde Dibutyl Acetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A glass autoclave was filled with 0.10 g of the heterogeneous catalyst palladium on active carbon (10% by weight of Pd), 3.0 g (24 mmol) of 1-butoxybut-2-ene and 1.73 g (24 mmol) of n-butanol. After 16 hours at 150° C. under a hydrogen atmosphere (1 bar), the reaction mixture was analyzed by means of calibrated gas chromatography. At a conversion of 21%, 1,1-dibutoxybutane was formed with a selectivity of 42%, dibutyl ether with a selectivity of 25% and 1-butoxybut-1-ene with a selectivity of 22%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
[Compound]
Name
heterogeneous catalyst
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A glass autoclave was filled with 0.022 g of the catalyst HRuCl(CO)(PPh3)3, 0.031 g of triphenylphosphine, 0.005 g of decanoic acid, 3.18 g (24.8 mmol) of 1-butoxybut-2-ene, 1.83 g (24.8 mmol) of n-butanol and 2.2 g (122 mmol) of water and stirred for 16 hours under autogenous pressure at 155° C. The reaction mixture was analyzed by means of calibrated gas chromatography. At a conversion of 48%, n-butyraldehyde was obtained with a selectivity of 80%, 1-butoxybut-1-ene with a selectivity of 10% and 1,1-dibutoxybutane with a selectivity of 0.3%.
[Compound]
Name
HRuCl(CO)(PPh3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.031 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.022 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A glass autoclave was filled with 0.022 g of the catalyst HRuCl(CO)(PPh3)3, 0.031 g of triphenylphosphine, 0.005 g of decanoic acid, 3.18 g (24.8 mmol) of 1-butoxybut-2-ene and 1.83 g (24.8 mmol) of n-butanol and stirred for 8 hours under autogeneous pressure at 155° C. Thereafter, 2.2 g (122 mmol) of water were added and stirring was continued for a further hour at 155° C. The reaction mixture was analyzed by means of calibrated gas chromatography. At a conversion of 99%, n-butyraldehyde was obtained with a selectivity of 80% and 1,1-dibutoxybutane with a selectivity of 9%.
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
HRuCl(CO)(PPh3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.031 g
Type
reactant
Reaction Step Two
Quantity
0.005 g
Type
reactant
Reaction Step Two
Quantity
3.18 g
Type
reactant
Reaction Step Two
Quantity
1.83 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0.022 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A glass autoclave was filled with 0.022 g of the catalyst HRuCl(CO)(PPh3)3, 0.031 g of triphenylphosphine, 0.005 g of decanoic acid, 3.18 g (24.8 mmol) of 1-butoxybut-2-ene and 1.83 g (24.8 mmol) of n-butanol. After a reaction time of 16 hours at 160° C. under autogenous pressure, the reaction mixture was analyzed by means of calibrated gas chromatography. At a conversion rate of 85%, 1,1-dibutoxybutane was formed with a selectivity of 85.1% and 1-butoxybut-1-ene with a selectivity of 10.1%.
[Compound]
Name
HRuCl(CO)(PPh3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.031 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.022 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

Example 3 is repeated, while replacing ruthenium chloride with ruthenium trifluoroacetate, the other conditions of the example being unchanged. 13.8 m.moles butanal and 32 m.moles 1,1-dibutoxybutane have been formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ruthenium trifluoroacetate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 1,1-Dibutoxybutane and how is it typically synthesized?

A1: this compound (DBB) has the molecular formula C12H26O2. It is an acetal characterized by two butoxy groups (-OC4H9) attached to the same carbon atom within a butane chain.

Q2: How does the addition of this compound impact the properties of diesel fuel?

A2: Research suggests that adding DBB to petroleum diesel fuel (DF) can enhance certain fuel properties. [] Specifically, DBB-DF mixtures demonstrated:

      Q3: Can this compound be analyzed using spectroscopic techniques?

      A3: Yes, spectroscopic methods are valuable for confirming the identity and purity of this compound. [, ]

      • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is commonly used to identify DBB in reaction mixtures and assess its purity. [, , ] It provides information on the retention time and fragmentation pattern of the molecule, allowing for comparison with reference data.
      • NMR (Nuclear Magnetic Resonance) Spectroscopy: Both 1H-NMR and HSQC NMR have been employed to confirm the structure of DBB. [, ] These techniques provide detailed information on the connectivity and environment of hydrogen and carbon atoms within the molecule, offering definitive structural confirmation.

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